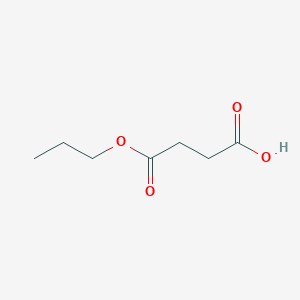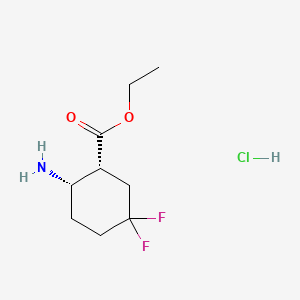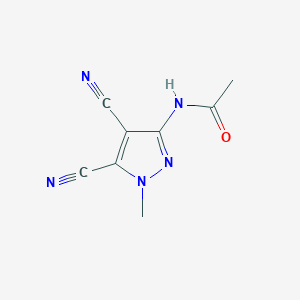![molecular formula C7H5Cl2FO5S2 B14002345 Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- CAS No. 22243-86-3](/img/structure/B14002345.png)
Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- is a chemical compound with the molecular formula C7H5Cl2FO4S It is a derivative of benzenesulfonyl fluoride, characterized by the presence of two chlorine atoms and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- typically involves the sulfonylation of a suitable aromatic precursor. One common method is the reaction of 3,5-dichlorophenol with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of benzenesulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonyl derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Sulfides or thiols.
Applications De Recherche Scientifique
Chemistry
In chemistry, Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- is used as a reagent for the synthesis of various organic compounds. Its ability to undergo substitution reactions makes it valuable in the preparation of complex molecules.
Biology and Medicine
The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties enable its use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Fluoride: Lacks the chlorine and methylsulfonyl groups, making it less reactive in certain substitution reactions.
3,5-Dichlorobenzenesulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
Methylsulfonyl Chloride: Contains the methylsulfonyl group but lacks the aromatic ring and chlorine atoms.
Uniqueness
Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- is unique due to the combination of its functional groups
Propriétés
Numéro CAS |
22243-86-3 |
|---|---|
Formule moléculaire |
C7H5Cl2FO5S2 |
Poids moléculaire |
323.1 g/mol |
Nom IUPAC |
(2,6-dichloro-4-fluorosulfonylphenyl) methanesulfonate |
InChI |
InChI=1S/C7H5Cl2FO5S2/c1-16(11,12)15-7-5(8)2-4(3-6(7)9)17(10,13)14/h2-3H,1H3 |
Clé InChI |
XJEKIXIPMRWWSI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=C(C=C(C=C1Cl)S(=O)(=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)









